molecular formula C6H5ClN2O3 B13675081 2-Amino-5-chloro-3-nitrophenol

2-Amino-5-chloro-3-nitrophenol

Cat. No.: B13675081
M. Wt: 188.57 g/mol
InChI Key: KJHAXNYWSYVDTE-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring. This compound is used in various industrial applications, including the manufacture of dyes, drugs, and pesticides. It is also known for its potential environmental impact as a pollutant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-5-chloro-3-nitrophenol typically involves a multi-step synthetic process. One common method includes the following steps :

    Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.

    Nitration Reaction: The cyclic compound undergoes nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.

    Hydrolysis: The nitrated substance is hydrolyzed with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and process efficiency while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-3-nitrophenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrophenol
  • 2-Chloro-5-nitrophenol
  • 2-Amino-3-nitrophenol

Uniqueness

2-Amino-5-chloro-3-nitrophenol is unique due to the presence of both chlorine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and environmental behavior compared to other similar compounds . Its specific substitution pattern also makes it valuable in the synthesis of specialized dyes and pharmaceuticals.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

2-amino-5-chloro-3-nitrophenol

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2

InChI Key

KJHAXNYWSYVDTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Cl

Origin of Product

United States

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